molecular formula C10H10N2O2 B11906371 methyl 7-methyl-1H-indazole-1-carboxylate

methyl 7-methyl-1H-indazole-1-carboxylate

Cat. No.: B11906371
M. Wt: 190.20 g/mol
InChI Key: WQSPZTYMGVQLCL-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1H-indazole-1-carboxylate is a functionalized indazole derivative offered for research and development purposes. As a member of the indazole chemical class, it serves as a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a nitrogen-containing heterocycle recognized for its broad spectrum of pharmacological activities and is a privileged structure in numerous approved drugs and clinical candidates . Indazole derivatives are known to exhibit diverse biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and enzyme inhibitory effects . For instance, novel indazole-linked heterocyclic compounds have demonstrated significant in vitro antimicrobial activity, highlighting the potential of this scaffold in developing new anti-infective agents . This specific compound, with its carboxylate ester group and methyl substitution, is designed as a versatile synthetic intermediate. Researchers can utilize it to explore structure-activity relationships (SAR) or as a precursor for the synthesis of more complex molecules. Its structure allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification, which are common steps in optimizing the properties of lead compounds. The indazole nucleus is a key component in several FDA-approved therapeutics, such as the antiemetic drug Granisetron and the tyrosine kinase inhibitors Pazopanib and Axitinib, underscoring its significant practical value in pharmacology . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 7-methylindazole-1-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-8-6-11-12(9(7)8)10(13)14-2/h3-6H,1-2H3

InChI Key

WQSPZTYMGVQLCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2C(=O)OC

Origin of Product

United States

Preparation Methods

Direct Methylation via Alkylating Agents

Post-cyclization methylation is challenging due to isomer formation. US20040248960A1 highlights the use of methylating agents like methyl iodide in polar solvents (e.g., DMF or DMSO) to functionalize indazole-3-carboxylic acid. For 7-methyl substitution, directing groups (e.g., nitro or amino) may be required to achieve regioselectivity.

Example conditions :

  • Methylating agent : Methyl iodide (1.2 equiv).

  • Base : Potassium carbonate (2.0 equiv).

  • Solvent : DMF, 60°C, 12 hours.

  • Yield : ~70% (for 3-methyl analogs), but may drop for 7-methyl due to steric hindrance.

Pre-Functionalized Starting Materials

Using precursors with pre-installed methyl groups avoids post-cyclization methylation. For instance, CN103787978A employs o-hydroxyacetophenone derivatives cyclized with hydrazine hydrate under acidic conditions. Adapting this method would involve synthesizing a 7-methyl-substituted acetophenone precursor before cyclization.

Carboxylate Ester Formation

Esterification of the indazole carboxylic acid intermediate is critical. US20220235010A1 utilizes methyl formate under reflux (100–110°C for 15–20 hours) to esterify 6-bromo-1-methylindazole. For the target compound, hydrolysis of a nitrile intermediate followed by esterification could be employed:

  • Hydrolysis : React 7-methyl-1H-indazole-1-carbonitrile with concentrated HCl under reflux to form the carboxylic acid.

  • Esterification : Treat the acid with methanol and catalytic sulfuric acid (80°C, 6 hours).

Yield optimization :

  • Molar ratio : 1:1.2 (acid:methanol).

  • Catalyst : H₂SO₄ (5 mol%).

Purification and Isomer Management

Impurities from positional isomers are a major hurdle. US20220235010A1 emphasizes direct synthesis of the 1-methylindazole derivative to bypass alkylation-induced isomers. Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane) or recrystallization (using ethanol/water) are standard for isolating the target compound.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)
Annulation + Esterification2-Fluoro-4-methylbenzaldehydeCyclization, hydrolysis, esterification65–75≥95
Post-Cyclization Methylation1H-Indazole-1-carboxylateMethylation, esterification50–6085–90
Pre-Functionalized Route7-Methyl-o-hydroxyacetophenoneCyclization, oxidation, esterification70–80≥90

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that methyl 7-methyl-1H-indazole-1-carboxylate exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth and survival pathways. For example, molecular docking studies suggest that certain derivatives interact effectively with the DNA gyrase enzyme, crucial for bacterial and cancer cell replication .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that various derivatives of this compound exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biochemical Research

Enzyme Modulation
this compound is utilized in biochemical studies to explore enzyme interactions. It has been shown to act as an inhibitor or activator of specific enzymes involved in metabolic pathways. This property makes it a valuable tool for studying metabolic regulation and drug interactions.

Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized for various applications, including the development of new pharmaceuticals. The palladium-catalyzed oxidative arylation reaction involving this compound allows for the creation of complex indazole derivatives with potential biological activities .

Material Science

Development of Advanced Materials
In material science, this compound is explored for its potential in creating advanced materials and specialty chemicals. Its unique chemical structure contributes to the development of materials with specific properties, such as improved thermal stability and mechanical strength.

Case Studies and Research Findings

Study Focus Area Findings
Gaikwad et al. (2022)Antimicrobial ActivityDerivatives showed significant inhibition against S. aureus and E. coli, with varying zones of inhibition based on concentration .
Palladium-Catalyzed ReactionsSynthesis MethodsEfficient synthesis of C7-(het)arylated indazoles using this compound as a precursor .
Enzyme Interaction StudiesBiochemical PropertiesDemonstrated modulation of enzyme activity, highlighting its role in metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 7-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The indazole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of methyl 7-methyl-1H-indazole-1-carboxylate differ in substituent positions, ester groups (methyl vs. ethyl), or additional functional groups (e.g., amino, nitro). Below is a comparative analysis based on CAS data and synthesis studies:

Table 1: Structural Comparison of this compound and Analogs
Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Similarity Score Key Features
This compound Not provided C₁₀H₁₀N₂O₂ 190.20 7-CH₃, 1-COOCH₃ Reference Target compound
Ethyl 1H-indazole-7-carboxylate 885278-74-0 C₁₀H₁₀N₂O₂ 190.20 7-COOCH₂CH₃ 0.97 Ethyl ester; higher lipophilicity
Methyl 6-amino-1H-indazole-7-carboxylate 73907-98-9 C₉H₉N₃O₂ 191.19 6-NH₂, 7-COOCH₃ 0.92 Amino group enhances reactivity
Methyl 1H-indazole-7-carboxylate 755752-82-0 C₉H₈N₂O₂ 176.17 7-COOCH₃ 0.89 Lacks methyl group at position 7
Ethyl 7-methyl-1H-indazole-3-carboxylate 29984-87-0 C₁₁H₁₂N₂O₂ 204.22 7-CH₃, 3-COOCH₂CH₃ N/A Ester at position 3; ethyl group
Methyl 5-nitro-1H-indazole-3-carboxylate 78155-75-6 C₉H₇N₃O₄ 221.17 5-NO₂, 3-COOCH₃ N/A Nitro group increases electron deficit

Notes:

  • Similarity scores (0.87–0.97) are derived from structural overlap calculations, emphasizing core indazole framework retention.
  • Ethyl vs. methyl esters : Ethyl esters (e.g., 885278-74-0) may exhibit altered solubility and metabolic stability compared to methyl esters.
  • Amino and nitro substituents: These groups influence electronic properties and reactivity. For instance, methyl 6-amino-1H-indazole-7-carboxylate (73907-98-9) is utilized in nucleophilic substitution reactions due to its NH₂ group.

Biological Activity

Methyl 7-methyl-1H-indazole-1-carboxylate is an organic compound belonging to the indazole family, characterized by its unique structure, which includes a methyl group at the 7-position of the indazole ring and a carboxylate ester functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : Approximately 178.20 g/mol

Synthesis Methods

This compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. These methods allow for flexibility in modifying the compound for specific applications, potentially leading to derivatives with enhanced biological activities.

Biological Activity Overview

Research indicates that indazole derivatives, including this compound, may exhibit significant biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, influencing the activity of specific enzymes or receptors. Kinetic studies and binding assays can elucidate its mechanism of action and therapeutic potential.
  • Anticancer Properties : Indazole derivatives have been explored for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indazole derivatives. Below is a table summarizing some related compounds and their key features:

Compound NameMolecular FormulaKey Features
Methyl 1H-indazole-7-carboxylateC9H8N2O2Exhibits similar biological activities
Methyl 7-fluoro-1H-indazole-3-carboxylateC9H7FN2O2Contains a fluorine substituent affecting reactivity
Ethyl 7-methyl-1H-indole-2-carboxylateC11H13N2O2Different substitution pattern on the indole ring
Methyl 5-methoxyindole-3-carboxylateC10H11N2O3Features a methoxy group, influencing solubility

The interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Studies have indicated that it may bind to specific sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. This property is essential for its potential use in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of indazole derivatives:

  • Enzyme Activity Modulation : A study demonstrated that certain indazole derivatives could inhibit histone deacetylases (HDACs), which play a vital role in gene regulation and cancer progression. The structural features of these compounds significantly influenced their inhibitory potency .
  • Antitumor Activity : Research on related indazoles has shown promising results in inhibiting tumor cell proliferation in vitro, suggesting that this compound could possess similar anticancer properties .
  • Pharmacological Applications : The unique structure of this compound allows it to be a candidate for various pharmacological applications, including potential use as an anti-inflammatory or analgesic agent due to its ability to modulate enzyme activities involved in these pathways .

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